Torin 1

Descripción general

Descripción

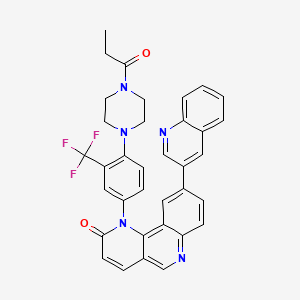

Torin 1 es un inhibidor potente y selectivo de la quinasa diana de la rapamicina (mTOR) ATP-competitivo. Es conocido por su capacidad para inhibir tanto el complejo 1 de mTOR (mTORC1) como el complejo 2 de mTOR (mTORC2), los cuales son cruciales para el crecimiento, proliferación y supervivencia celular . This compound ha mostrado un potencial significativo en varios campos de investigación científica, incluyendo el tratamiento del cáncer, el antienvejecimiento y estudios antiinflamatorios .

Aplicaciones Científicas De Investigación

Torin 1 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Investigación del cáncer: This compound ha mostrado promesa en la focalización de células cancerosas al inhibir las vías de mTOR, que son cruciales para el crecimiento y proliferación celular.

Estudios antienvejecimiento: This compound se ha estudiado por sus posibles efectos antienvejecimiento al modular las vías de mTOR, que están involucradas en los procesos de envejecimiento celular.

Investigación antiinflamatoria: This compound ha demostrado propiedades antiinflamatorias al inhibir las vías de mTOR, que desempeñan un papel en la inflamación.

Dolor neuropático: This compound ha mostrado actividad contra el dolor neuropático en estudios con animales.

Mecanismo De Acción

Torin 1 ejerce sus efectos al inhibir la quinasa mTOR, que es un regulador clave del crecimiento, proliferación y supervivencia celular. Al inhibir tanto mTORC1 como mTORC2, this compound bloquea efectivamente la fosforilación de los objetivos descendentes, lo que lleva a una reducción del crecimiento y proliferación celular . Esta inhibición también induce la autofagia, un proceso que imita la inanición celular y promueve la supervivencia celular bajo condiciones de estrés .

Safety and Hazards

Direcciones Futuras

There is ongoing research into the role of Torin 1 in autophagy, a cellular process implicated in a wide range of (patho)physiological processes including maintenance of cellular homeostasis, neurodegenerative disorders, aging, and cancer . Future research will also focus on the ability of this compound to rescue the autophagy inhibition associated with treatment of certain lipids .

Análisis Bioquímico

Biochemical Properties

Torin 1 plays a significant role in biochemical reactions by inhibiting mTOR kinase activity. It interacts with the catalytic subunit of mTOR, effectively blocking the phosphorylation of mTORC1 and mTORC2. This inhibition mimics cellular starvation, leading to the induction of autophagy . This compound has been shown to interact with various enzymes and proteins, including those involved in autophagy regulation, such as Beclin 1 .

Cellular Effects

This compound affects various types of cells and cellular processes by inhibiting mTOR activity. It influences cell function by blocking cell growth and proliferation signals, leading to the induction of autophagy . Additionally, this compound has cytotoxic and cytostatic effects on rapamycin-resistant cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting mTORC1 and mTORC2 .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of mTOR kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets of mTORC1 and mTORC2, leading to the suppression of cell growth and proliferation signals . This compound also induces autophagy by mimicking cellular starvation and blocking mTOR-mediated signals required for cell growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable for up to six months when stored properly at -20°C . Over time, this compound induces autophagy and affects cellular function by inhibiting mTOR activity. Long-term effects observed in in vitro and in vivo studies include sustained autophagy induction and cytotoxic effects on cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits mTOR activity and induces autophagy without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including cytotoxicity and increased mitochondrial reactive oxygen species (ROS) levels .

Metabolic Pathways

This compound is involved in metabolic pathways related to autophagy and cell growth regulation. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . By inhibiting mTOR activity, this compound affects the balance between anabolic and catabolic processes in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . This compound’s distribution is crucial for its effectiveness in inhibiting mTOR activity and inducing autophagy .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with mTOR complexes. It may also localize to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function in inhibiting mTOR and inducing autophagy .

Métodos De Preparación

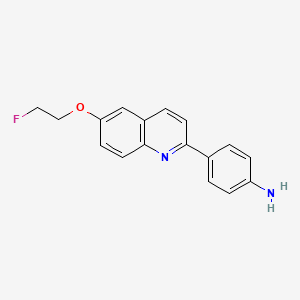

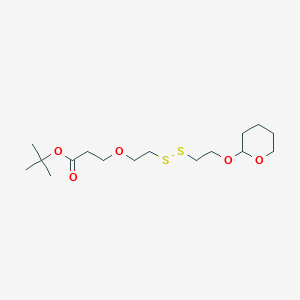

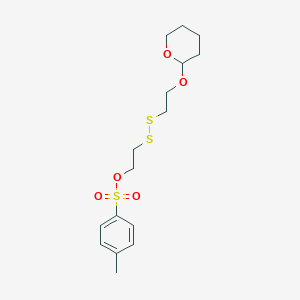

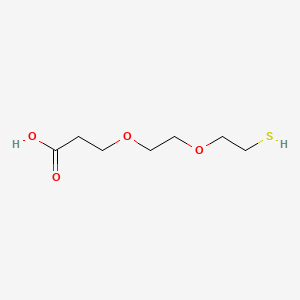

Rutas sintéticas y condiciones de reacción

Los pasos clave incluyen la formación de las unidades quinolina y benzonaftiridinona, que luego se acoplan para formar el compuesto final . Las condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de Torin 1 sigue rutas sintéticas similares pero a mayor escala. El proceso implica optimizar las condiciones de reacción para maximizar el rendimiento y minimizar las impurezas. Técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) se utilizan para garantizar la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Torin 1 experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que lleva a diferentes derivados.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones de reacción, como la temperatura y el pH, se controlan cuidadosamente para lograr los productos deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden tener diferentes actividades biológicas y propiedades.

Comparación Con Compuestos Similares

Compuestos similares

Rapamicina: Un inhibidor de mTOR bien conocido que se dirige principalmente a mTORC1.

Torin 2: Un derivado más potente de Torin 1 con efectos inhibitorios similares en mTORC1 y mTORC2.

AZD8055: Otro inhibidor de mTOR ATP-competitivo con propiedades similares.

Unicidad de this compound

This compound es único en su capacidad para inhibir tanto mTORC1 como mTORC2, lo que lo convierte en un inhibidor más completo en comparación con la rapamicina, que se dirige principalmente a mTORC1 . Esta doble inhibición permite que this compound tenga aplicaciones más amplias en la investigación científica, particularmente en estudios que involucran cáncer, envejecimiento e inflamación .

Propiedades

IUPAC Name |

1-[4-(4-propanoylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28F3N5O2/c1-2-32(44)42-15-13-41(14-16-42)31-11-9-26(19-28(31)35(36,37)38)43-33(45)12-8-24-20-40-30-10-7-22(18-27(30)34(24)43)25-17-23-5-3-4-6-29(23)39-21-25/h3-12,17-21H,2,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRNFFTGXBONI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C=CC4=CN=C5C=CC(=CC5=C43)C6=CC7=CC=CC=C7N=C6)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H28F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678621 | |

| Record name | Torin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1222998-36-8 | |

| Record name | Torin-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

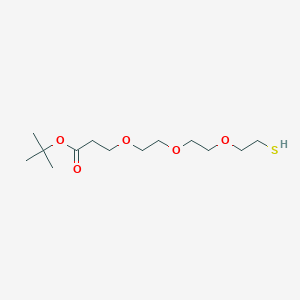

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-[6-hydroxy-1-methyl-2-(4-propan-2-ylphenyl)-3,4-dihydroisoquinolin-1-yl]phenyl]prop-2-enoic acid](/img/structure/B611350.png)